N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide
Overview
Description
N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide is a useful research compound. Its molecular formula is C23H17ClN2OS and its molecular weight is 404.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 404.0750120 g/mol and the complexity rating of the compound is 489. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Analgesic and Anti-inflammatory Activities
Research indicates that derivatives of N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide have been synthesized and evaluated for their analgesic and anti-inflammatory activities. A study highlighted the synthesis of eight new diphenylamine derivatives, finding them potentially potent in treating pain and inflammation. Among these, a compound identified as AK-4 exhibited significant analgesic and anti-inflammatory effects, suggesting its potential as a lead compound for developing new pain management solutions (Kumar & Mishra, 2020). Another study evaluated the analgesic activity of synthesized 2-chloro-N,N-diphenylacetamide derivatives through molecular docking on COX-1 and COX-2 enzymes, with one derivative showing significant analgesic responses, further affirming the compound's potential as an analgesic agent (Kumar, Kumar, & Mishra, 2019).
Antitumor Activity
A study focused on the antitumor activity evaluation of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, which included derivatives with structures similar to the queried compound. Some of these derivatives exhibited significant anticancer activity against various cancer cell lines, highlighting the therapeutic potential of these compounds in oncology (Yurttaş, Tay, & Demirayak, 2015).
Antimicrobial and Antibacterial Activities
Research into the antimicrobial and antibacterial properties of this compound derivatives has yielded promising results. Compounds synthesized from this chemical framework have shown efficacy against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Mistry, Desai, & Intwala, 2009), (Kumar & Mishra, 2015).
Corrosion Inhibition
A unique application outside of pharmacology involves the use of quinoxaline derivatives, related to the chemical structure , as corrosion inhibitors for mild steel in acidic media. These studies suggest that such compounds can effectively protect metal surfaces from corrosion, demonstrating their versatility and potential in industrial applications (Saraswat & Yadav, 2020).
Properties
IUPAC Name |
N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2OS/c24-19-14-8-7-13-18(19)20-15-28-23(25-20)26-22(27)21(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-15,21H,(H,25,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDGPFPQRUQXZMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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